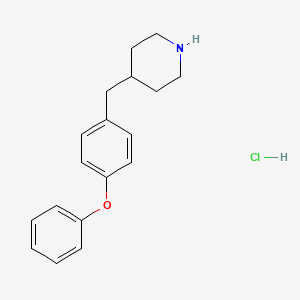

4-(4-Phenoxy-benzyl)-piperidine hydrochloride

説明

BenchChem offers high-quality 4-(4-Phenoxy-benzyl)-piperidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Phenoxy-benzyl)-piperidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

4-[(4-phenoxyphenyl)methyl]piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO.ClH/c1-2-4-17(5-3-1)20-18-8-6-15(7-9-18)14-16-10-12-19-13-11-16;/h1-9,16,19H,10-14H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMQDTWVRYJBUDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CC2=CC=C(C=C2)OC3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40588796 | |

| Record name | 4-[(4-Phenoxyphenyl)methyl]piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40588796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1172749-25-5 | |

| Record name | 4-[(4-Phenoxyphenyl)methyl]piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40588796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

4-(4-Phenoxy-benzyl)-piperidine hydrochloride chemical properties

An In-depth Technical Guide to the Chemical Properties of 4-(4-Phenoxy-benzyl)-piperidine hydrochloride

Introduction

4-(4-Phenoxy-benzyl)-piperidine hydrochloride is a synthetic heterocyclic compound belonging to the piperidine class of molecules.[1] Structurally, it is characterized by a central piperidine ring linked via a methylene bridge to a benzyl group, which is further substituted with a phenoxy moiety at the para-position. This compound and its analogues have garnered significant interest within the scientific community, particularly in the fields of neuropharmacology and medicinal chemistry.[2][3] The piperidine scaffold is a common motif in many biologically active compounds and approved pharmaceuticals, and its derivatives are explored for a wide range of therapeutic applications.

This guide provides a comprehensive technical overview of 4-(4-Phenoxy-benzyl)-piperidine hydrochloride, consolidating its chemical identity, physicochemical properties, synthesis, analytical characterization, potential pharmacological activities, and essential safety protocols. The information herein is intended to serve as a foundational resource for professionals engaged in research and development involving this class of compounds.

Chemical Identity and Physicochemical Properties

The hydrochloride salt form of 4-(4-phenoxy-benzyl)-piperidine is typically used in research settings. The protonation of the piperidine nitrogen by hydrochloric acid significantly enhances the compound's stability and aqueous solubility, which are critical advantages for experimental handling, formulation, and biological assays.[1][3] The free base, in contrast, is often a viscous liquid or oil with limited water solubility.[1]

A summary of its key identifiers and physicochemical properties is presented below.

| Property | Value | Source(s) |

| IUPAC Name | 4-[(4-phenoxyphenyl)methyl]piperidine;hydrochloride | [4] |

| CAS Number | 1172749-25-5 | [4] |

| Molecular Formula | C₁₈H₂₁NO · HCl (or C₁₈H₂₂ClNO) | [4][5] |

| Molecular Weight | 303.83 g/mol | [1][5] |

| Physical Form | Solid, crystalline solid | [1][5] |

| Melting Point | 145-150°C (Typical Range) | [1] |

| Solubility | Highly soluble in water; Freely soluble in polar solvents (methanol, DMSO); Poorly soluble in non-polar solvents (hexane). | [1][3] |

| InChI Key | MMQDTWVRYJBUDB-UHFFFAOYSA-N | [4][5] |

Synthesis and Purification

The synthesis of 4-(4-phenoxy-benzyl)-piperidine hydrochloride can be achieved through several established organic chemistry routes. A common and logical approach involves the reductive amination of a corresponding aldehyde with piperidine, followed by salt formation. This method is advantageous due to the commercial availability of starting materials and generally high yields.

General Synthetic Workflow: Reductive Amination

The causality behind this two-step protocol is straightforward:

-

Imine Formation: The reaction between 4-phenoxybenzaldehyde and piperidine forms a piperidinium iminium intermediate. This step is often performed in a suitable solvent like methanol or dichloroethane.

-

Reduction: The intermediate is not isolated but is reduced in situ to the stable tertiary amine using a selective reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB). STAB is often preferred as it is milder and less likely to reduce the starting aldehyde.

-

Salt Formation: The resulting free base (4-(4-phenoxy-benzyl)-piperidine) is isolated and then treated with hydrochloric acid (often as a solution in ether or isopropanol) to precipitate the stable, crystalline hydrochloride salt.[6]

Caption: General workflow for the synthesis of 4-(4-phenoxy-benzyl)-piperidine HCl.

Detailed Experimental Protocol (Representative)

This protocol is a self-validating system, where the final product's identity and purity must be confirmed by the analytical methods described in the next section.

-

Reaction Setup: To a solution of 4-phenoxybenzaldehyde (1.0 eq) in methanol (10 volumes) in a round-bottom flask, add piperidine (1.1 eq).

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours.

-

Reduction: Cool the reaction mixture to 0°C in an ice bath. Add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10°C.

-

Quenching and Extraction: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Quench the reaction by slowly adding water. Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3x).

-

Isolation of Free Base: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude 4-(4-phenoxy-benzyl)-piperidine free base.

-

Salt Formation: Dissolve the crude free base in a minimal amount of isopropanol. Slowly add a 2M solution of HCl in diethyl ether until the solution becomes acidic (test with pH paper).

-

Purification: Collect the resulting precipitate by vacuum filtration. Wash the solid with cold diethyl ether. Recrystallize the solid from a suitable solvent system, such as an ethanol/water mixture, to obtain the purified 4-(4-phenoxy-benzyl)-piperidine hydrochloride.[1]

Analytical Characterization

Comprehensive spectroscopic analysis is essential to confirm the structural integrity and purity of the synthesized compound.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals. Protons on the two aromatic rings (phenoxy and benzyl) would appear in the downfield region, typically between δ 7.0 and 8.0 ppm, due to the deshielding effect of the aromatic ring currents.[1] The methylene bridge protons would likely appear as a singlet, while the piperidine ring protons would exhibit complex multiplets in the aliphatic region of the spectrum.

-

¹³C NMR: The carbon NMR would show distinct signals for the aromatic carbons (typically δ 110-160 ppm) and the aliphatic carbons of the piperidine ring and methylene bridge.

-

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) would confirm the molecular weight of the compound. The analysis would show a prominent ion peak corresponding to the molecular ion of the free base [M+H]⁺ at approximately 282.15 m/z.

-

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic rings, and C-O-C stretching of the ether linkage.

Pharmacological Profile and Potential Applications

While specific biological data for 4-(4-phenoxy-benzyl)-piperidine hydrochloride is limited in publicly accessible literature, the chemical scaffold suggests several plausible areas of pharmacological activity based on extensive research into related piperidine derivatives.[1][3] This compound is primarily utilized in scientific research to explore its potential in neuropharmacology.[1]

-

Monoamine Releasing Agent: Many 4-benzylpiperidine derivatives act as monoamine releasing agents, often showing selectivity for dopamine (DA) and norepinephrine (NE) over serotonin (5-HT).[1][7] This profile is relevant for investigating potential treatments for conditions related to monoamine imbalances, such as ADHD or depression.[3][7]

-

Acetylcholinesterase (AChE) Inhibition: The structural features are also shared by compounds known to inhibit acetylcholinesterase, the enzyme that degrades the neurotransmitter acetylcholine.[1] This activity is a key therapeutic strategy in managing the symptoms of neurodegenerative diseases like Alzheimer's disease.[1]

Caption: Hypothesized mechanism: Inhibition of Acetylcholinesterase (AChE).

-

Drug Discovery Intermediate: Given its structure, the compound serves as a versatile intermediate in the synthesis of more complex molecules.[2][8] The piperidine nitrogen can be further functionalized through reactions like alkylation or acylation, allowing for the creation of a library of derivatives to explore structure-activity relationships (SAR).[1]

Safety, Handling, and Storage

Proper safety protocols are mandatory when handling any research chemical.

-

Hazard Identification:

-

Handling Procedures:

-

Always work in a well-ventilated fume hood to avoid inhalation.[1][12]

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[1][10][12]

-

Avoid direct contact with skin, eyes, and clothing.[10]

-

Do not eat, drink, or smoke in the laboratory.[12] Wash hands thoroughly after handling.[10]

-

-

Storage:

Conclusion

4-(4-Phenoxy-benzyl)-piperidine hydrochloride is a well-defined chemical entity with properties that make it a valuable tool for research and development. Its enhanced stability and solubility as a hydrochloride salt facilitate its use in experimental settings. While its specific pharmacological profile is still under investigation, its structural similarity to known neuropharmacological agents suggests significant potential as a modulator of monoamine systems or as an enzyme inhibitor. The synthetic routes are accessible, and the compound can be reliably characterized using standard analytical techniques. As with all research chemicals, adherence to strict safety and handling protocols is paramount for its responsible use in advancing scientific discovery.

References

-

PubChem. (n.d.). 4-Benzylpiperidine. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). 4-Benzylpiperidine. Retrieved from [Link]

- Google Patents. (n.d.). CN105461617A - Preparation method for 4-[4-(trifluoromethoxy)phenoxyl]piperidine.

-

mzCloud. (n.d.). N Benzyl 4 piperidone. Retrieved from [Link]

-

ChemRxiv. (n.d.). Synthesis and biological characterization of 4,4-difluoro-3- (phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) ant. Retrieved from [Link]

-

PubChem. (n.d.). 4-(4-Methoxy-phenoxymethyl)-piperidine. National Center for Biotechnology Information. Retrieved from [Link]

-

Carl ROTH. (2025). Safety Data Sheet: Piperidine. Retrieved from [Link]

- Google Patents. (n.d.). CN113603630B - Synthesis method of 4-phenylpiperidine hydrochloride.

-

PubMed. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Retrieved from [Link]

-

Penta chemicals. (2024). Piperidine - SAFETY DATA SHEET. Retrieved from [Link]

-

Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]

- Google Patents. (n.d.). WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.

-

UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

-

Chemzq. (n.d.). 4-[(2,4-difluorophenyl)carbonyl]piperidine hydrochloride| CAS No:106266-04-0. Retrieved from [Link]

Sources

- 1. Buy 4-(4-Benzylphenoxy)piperidine hydrochloride | 1185303-07-4 [smolecule.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 4-(4-Benzylphenoxy)piperidine hydrochloride | 1185303-07-4 | Benchchem [benchchem.com]

- 4. echemi.com [echemi.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. CN113603630B - Synthesis method of 4-phenylpiperidine hydrochloride - Google Patents [patents.google.com]

- 7. 4-Benzylpiperidine - Wikipedia [en.wikipedia.org]

- 8. chemimpex.com [chemimpex.com]

- 9. 4-Benzylpiperidine | C12H17N | CID 31738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. fishersci.pt [fishersci.pt]

- 11. carlroth.com [carlroth.com]

- 12. pentachemicals.eu [pentachemicals.eu]

An In-depth Technical Guide to the Synthesis and Characterization of 4-(4-Phenoxy-benzyl)-piperidine Hydrochloride

This guide provides a comprehensive technical overview for the synthesis and characterization of 4-(4-Phenoxy-benzyl)-piperidine hydrochloride, a valuable building block for researchers, scientists, and professionals in drug development. The methodologies detailed herein are grounded in established chemical principles and supported by scientific literature, offering a robust framework for the preparation and validation of this compound.

I. Strategic Approach to Synthesis

The synthesis of 4-(4-phenoxy-benzyl)-piperidine hydrochloride can be strategically approached through a multi-step pathway. A logical and efficient route commences with commercially available 4-piperidone, proceeds through the introduction of the benzyl moiety, followed by the phenoxy group, and concludes with the formation of the hydrochloride salt. This pathway prioritizes the use of well-established reactions to ensure reproducibility and scalability. An N-protection strategy is employed to prevent unwanted side reactions at the piperidine nitrogen during the initial synthetic transformations.

II. Proposed Synthetic Pathway

A plausible and efficient synthetic route is outlined below. This pathway is designed to maximize yield and purity while utilizing readily accessible reagents and standard laboratory techniques.

Caption: Proposed multi-step synthesis of 4-(4-Phenoxy-benzyl)-piperidine hydrochloride.

III. Experimental Protocols

A. Synthesis of Intermediates

1. N-Boc-4-piperidone (Intermediate B)

The synthesis begins with the protection of the secondary amine of 4-piperidone to prevent its interference in subsequent reactions. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under various reaction conditions and its facile removal under acidic conditions.[1]

-

Protocol:

-

To a solution of 4-piperidone hydrochloride hydrate in dichloromethane (CH₂Cl₂), add a suitable base such as triethylamine (Et₃N) or sodium bicarbonate (NaHCO₃) to neutralize the hydrochloride.[2]

-

Add di-tert-butyl dicarbonate ((Boc)₂O) to the reaction mixture.

-

Stir the reaction at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Upon completion, perform an aqueous workup to remove the base and any water-soluble byproducts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-4-piperidone.

-

2. N-Boc-4-methylenepiperidine (Intermediate C)

The ketone functionality of N-Boc-4-piperidone is converted to an exocyclic methylene group via the Wittig reaction. This transformation is a reliable method for olefination.

-

Protocol:

-

Prepare the Wittig reagent by treating methyltriphenylphosphonium bromide with a strong base like n-butyllithium in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

-

Add a solution of N-Boc-4-piperidone in THF to the ylide suspension at low temperature (e.g., 0 °C).

-

Allow the reaction to warm to room temperature and stir until completion.

-

Quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Purify the crude product by column chromatography on silica gel.

-

3. N-Boc-4-(hydroxymethyl)piperidine (Intermediate D)

The exocyclic double bond of N-Boc-4-methylenepiperidine is converted to a primary alcohol through a hydroboration-oxidation reaction. This two-step process provides the anti-Markovnikov addition product with high regioselectivity.

-

Protocol:

-

To a solution of N-Boc-4-methylenepiperidine in anhydrous THF, add a solution of borane-tetrahydrofuran complex (BH₃·THF) at 0 °C.

-

Stir the reaction at room temperature for several hours.

-

Carefully add a solution of sodium hydroxide followed by hydrogen peroxide at 0 °C.

-

Stir the mixture at room temperature until the oxidation is complete.

-

Extract the product with an organic solvent and purify by column chromatography.

-

4. 4-Phenoxybenzyl bromide (Reagent for Step 4)

This reagent can be prepared from 4-phenoxybenzyl alcohol via bromination.

-

Protocol:

-

Dissolve 4-phenoxybenzyl alcohol in a suitable solvent like diethyl ether.

-

Add a brominating agent such as phosphorus tribromide (PBr₃) dropwise at 0 °C.

-

Stir the reaction at room temperature until completion.

-

Perform an aqueous workup and purify the product.

-

5. N-Boc-4-(4-phenoxy-benzyl)-piperidine (Intermediate E)

The key carbon-oxygen bond is formed via a Williamson ether synthesis.[3][4][5][6] The alkoxide generated from N-Boc-4-(hydroxymethyl)piperidine reacts with 4-phenoxybenzyl bromide in an Sₙ2 reaction.[3][4][5]

-

Protocol:

-

To a solution of N-Boc-4-(hydroxymethyl)piperidine in anhydrous THF, add a strong base such as sodium hydride (NaH) at 0 °C to form the alkoxide.

-

Add a solution of 4-phenoxybenzyl bromide in THF to the alkoxide suspension.

-

Stir the reaction at room temperature or with gentle heating until the starting material is consumed.

-

Quench the reaction with water and extract the product.

-

Purify the crude product by column chromatography.

-

B. Synthesis of 4-(4-Phenoxy-benzyl)-piperidine hydrochloride (Final Product)

The final step involves the deprotection of the Boc group and the concurrent formation of the hydrochloride salt.

-

Protocol:

-

Dissolve the purified N-Boc-4-(4-phenoxy-benzyl)-piperidine in a suitable solvent such as dioxane or diethyl ether.

-

Add a solution of hydrogen chloride (HCl) in the same solvent.

-

Stir the mixture at room temperature. The hydrochloride salt will precipitate out of the solution.

-

Collect the solid product by filtration, wash with a cold, non-polar solvent (e.g., hexane) to remove any non-polar impurities, and dry under vacuum.

-

IV. Purification and Characterization

A. Purification

Purification of the final product is crucial to obtain a compound of high purity suitable for research and development.

-

Recrystallization: The crude 4-(4-phenoxy-benzyl)-piperidine hydrochloride can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether or isopropanol.[7] This process removes any remaining impurities from the final product.

B. Characterization

The structure and purity of the synthesized 4-(4-phenoxy-benzyl)-piperidine hydrochloride should be confirmed by a combination of spectroscopic techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the piperidine ring protons, the benzylic protons, and the aromatic protons of the phenoxy and benzyl groups. The integration of these signals should correspond to the number of protons in the molecule.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule.

| Assignment | Expected ¹H NMR Chemical Shift (δ, ppm) | Expected ¹³C NMR Chemical Shift (δ, ppm) |

| Piperidine CH₂ (axial & equatorial) | 1.2 - 1.9 | 30 - 35 |

| Piperidine CH | 1.9 - 2.2 | 35 - 40 |

| Piperidine CH₂ (adjacent to N) | 2.5 - 3.5 | 45 - 50 |

| Benzyl CH₂ | 3.8 - 4.2 | 70 - 75 |

| Aromatic H | 6.8 - 7.5 | 115 - 160 |

| NH₂⁺ | Broad singlet, variable | - |

2. Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands corresponding to the functional groups present in the molecule.

| Functional Group | Expected Absorption Band (cm⁻¹) |

| N-H stretch (amine salt) | 2400 - 2800 (broad) |

| C-H stretch (aromatic) | 3000 - 3100 |

| C-H stretch (aliphatic) | 2850 - 2950 |

| C=C stretch (aromatic) | 1450 - 1600 |

| C-O-C stretch (ether) | 1200 - 1250 |

3. Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight of the compound and to study its fragmentation pattern, which can further confirm the structure. The expected molecular ion peak for the free base (C₁₈H₂₁NO) would be at m/z 267.3.

V. Conclusion

This guide provides a detailed and scientifically grounded pathway for the synthesis and characterization of 4-(4-phenoxy-benzyl)-piperidine hydrochloride. The proposed synthetic route is based on well-established and reliable chemical transformations, and the characterization plan outlines the necessary analytical techniques to confirm the identity and purity of the final product. By following these protocols, researchers can confidently prepare this valuable compound for their scientific endeavors.

VI. References

-

DTIC, "Piperidine Synthesis," 2025. [Link]

-

Organic Chemistry Portal, "Boc-Protected Amino Groups," N.D. [Link]

-

Saify, Z. S., et al. "Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives." Chemical and Pharmaceutical Bulletin, vol. 53, no. 1, 2005, pp. 64-6. [Link]

-

Master Organic Chemistry, "The Williamson Ether Synthesis," 2014. [Link]

-

J&K Scientific LLC, "Williamson Ether Synthesis," 2025. [Link]

-

Google Patents, "Synthesis method of N-boc-4-hydroxypiperidine," 2015.

-

Google Patents, "Preparation method for 4-[4-(trifluoromethoxy)phenoxyl]piperidine," 2016.

-

Google Patents, "Synthesis method of piperidine hydrochloride," 2016.

-

ResearchGate, "Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine," 2025. [Link]

-

BYJU'S, "Williamson Ether Synthesis reaction," N.D. [Link]

-

Francis Academic Press, "Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents," N.D. [Link]

-

Google Patents, "Purification of piperidines," 1959.

-

U.S. National Library of Medicine, "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications," N.D. [Link]

-

Google Patents, "Preparation of piperidine derivatives," 1989.

-

Organic Chemistry Tutor, "Williamson Ether Synthesis," N.D. [Link]

Sources

- 1. Boc-Protected Amino Groups [organic-chemistry.org]

- 2. CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine - Google Patents [patents.google.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. jk-sci.com [jk-sci.com]

- 5. byjus.com [byjus.com]

- 6. francis-press.com [francis-press.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to 4-(4-Phenoxy-benzyl)-piperidine hydrochloride (CAS: 1172749-25-5) for Research and Development

Executive Summary

This document provides an in-depth technical guide on 4-(4-Phenoxy-benzyl)-piperidine hydrochloride, a heterocyclic compound of significant interest in medicinal chemistry and pharmacological research. While detailed biological activity for this specific molecule is not extensively published, its structural motifs—a piperidine ring, a phenoxy group, and a benzyl linker—are prevalent in a wide range of biologically active agents, particularly those targeting the central nervous system (CNS).

This guide, intended for researchers, chemists, and drug development professionals, will cover the compound's chemical identity, a plausible and detailed synthetic pathway with mechanistic rationale, comprehensive analytical characterization protocols, and its applications as a molecular scaffold and research tool. Furthermore, it will detail critical safety and handling procedures to ensure its proper use in a laboratory setting. The objective is to provide a holistic technical resource that combines established chemical principles with practical, field-proven insights for the effective utilization of this compound in research and development endeavors.

Chemical Identity and Physicochemical Properties

4-(4-Phenoxy-benzyl)-piperidine hydrochloride is a solid organic salt characterized by a piperidine core attached via a methylene bridge to a 4-phenoxyphenyl group. The hydrochloride salt form is typically employed to enhance aqueous solubility and stability, which is advantageous for experimental assays.[1] The key structural features—the basic nitrogen of the piperidine ring, the flexible benzyl linker, and the aromatic phenoxy moiety—make it a versatile scaffold for chemical modification and library synthesis.[2][3]

| Property | Value | Source(s) |

| CAS Number | 1172749-25-5 | [4][] |

| Molecular Formula | C₁₈H₂₁NO · HCl | |

| Molecular Weight | 303.83 g/mol | [2][4] |

| IUPAC Name | 4-[(4-phenoxyphenyl)methyl]piperidine;hydrochloride | [4] |

| Appearance | Solid | |

| SMILES String | C1CC(CCN1)CC2=CC=C(C=C2)OC3=CC=CC=C3.Cl | |

| InChI Key | MMQDTWVRYJBUDB-UHFFFAOYSA-N | [4] |

| Synonyms | 4-(4-Phenoxybenzyl)piperidine HCl | [4] |

Synthesis and Purification

While specific proprietary synthesis methods may exist, a chemically sound and efficient route for producing 4-(4-Phenoxy-benzyl)-piperidine hydrochloride can be designed using established organic chemistry principles. The most logical approach is a two-step process involving reductive amination followed by salt formation. This method is favored for its high efficiency, operational simplicity, and the use of readily available starting materials.

Plausible Synthetic Route: Reductive Amination

Reductive amination involves the reaction of a carbonyl compound (4-phenoxybenzaldehyde) with an amine (piperidine) to form an iminium ion intermediate, which is then reduced in situ to the target amine. This one-pot procedure is highly efficient and avoids the common pitfalls of direct alkylation, such as over-alkylation and the need for harsh conditions. A mild reducing agent like sodium triacetoxyborohydride is ideal as it is selective for the iminium ion and tolerant of various functional groups.

Step-by-Step Experimental Protocol

This protocol is a generalized representation and should be adapted and optimized based on laboratory conditions.

-

Reaction Setup: To a solution of 4-phenoxybenzaldehyde (1.0 eq) in dichloroethane (DCE), add piperidine (1.1 eq). Stir the mixture at room temperature for 30 minutes to facilitate the formation of the iminium intermediate.

-

Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The addition may be exothermic. Allow the reaction to stir at room temperature for 12-18 hours, monitoring progress by TLC or LC-MS.

-

Workup and Extraction: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Stir for 1 hour. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x). Combine the organic layers.

-

Purification of Free Base: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude oil or solid can be purified via flash column chromatography on silica gel to yield the pure free base.

-

Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate. Add a solution of HCl in diethyl ether (1.1 eq) dropwise while stirring.

-

Isolation: The hydrochloride salt will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield 4-(4-Phenoxy-benzyl)-piperidine hydrochloride as a solid.

Analytical Characterization and Quality Control

Confirming the identity, purity, and structural integrity of the synthesized compound is a non-negotiable step. A multi-pronged analytical approach ensures that the material is suitable for subsequent research.

Protocol: Standard Analytical Workflow

-

High-Performance Liquid Chromatography (HPLC):

-

Objective: Determine the purity of the final compound.

-

Method: Dissolve a small sample in the mobile phase. Inject onto a C18 reverse-phase column. Use a gradient elution method, for example, with water (containing 0.1% TFA) and acetonitrile (containing 0.1% TFA). Monitor the eluent using a UV detector at a wavelength where the aromatic rings show strong absorbance (e.g., 254 nm).

-

Validation: A pure sample should yield a single major peak (>95% area).

-

-

Mass Spectrometry (MS):

-

Objective: Confirm the molecular weight of the compound.

-

Method: Use Electrospray Ionization (ESI) in positive mode. Dissolve the sample in a suitable solvent like methanol.

-

Validation: The spectrum should show a prominent peak corresponding to the mass of the free base [M+H]⁺ at approximately 282.15 m/z. The molecular formula of the free base is C₁₈H₂₁NO.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: Elucidate and confirm the chemical structure.

-

Method: Dissolve the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Acquire ¹H NMR and ¹³C NMR spectra.

-

Validation (Expected ¹H NMR Signals): The spectrum should be consistent with the structure, showing characteristic signals for the aromatic protons of the phenoxy and benzyl groups, the methylene bridge protons, and the distinct protons of the piperidine ring.

-

Applications in Drug Discovery and Chemical Biology

4-(4-Phenoxy-benzyl)-piperidine hydrochloride is primarily utilized as a versatile building block and molecular scaffold in the early stages of drug discovery.[1][3] Its value lies in the strategic combination of structural features that are frequently associated with biological activity.

-

Synthetic Building Block: The secondary amine of the piperidine ring is a key functional handle for further chemical modification, such as acylation, alkylation, or sulfonylation, allowing for the rapid generation of diverse chemical libraries.[1][3]

-

Medicinal Chemistry Scaffold: The piperidine moiety is a well-established "privileged scaffold" in CNS drug discovery. The phenoxy-benzyl fragment allows for exploration of key hydrophobic and aromatic interactions within protein binding pockets. This makes the compound an excellent starting point for developing novel ligands for various receptors and enzymes.[2][3]

-

Pharmacological Research: Derivatives of this scaffold can be used as tool compounds to investigate receptor-ligand interactions and to validate biological targets.[1] While specific targets for this compound are not publicly documented, its structure suggests potential for interaction with monoamine transporters or G-protein coupled receptors.

Handling, Storage, and Safety

Proper handling and storage are paramount to ensure user safety and maintain the integrity of the compound.

Hazard Profile

Based on available safety data, this compound is classified as harmful if swallowed. General precautions for handling piperidine derivatives should be followed due to their potential biological activity and skin/eye irritancy.[6][7]

| Hazard Information | Details | Source |

| GHS Pictogram | GHS07 (Exclamation Mark) | |

| Signal Word | Warning | |

| Hazard Statement | H302: Harmful if swallowed | |

| Precautionary Codes | P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth. |

Recommended Handling Protocol

-

Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles when handling the compound.[6][8]

-

Ventilation: Handle the solid powder exclusively within a certified chemical fume hood to prevent inhalation of dust.[6][8]

-

Dispensing: Use appropriate tools (spatula, weighing paper) to handle the solid. Avoid creating dust.

-

Spill Management: In case of a spill, decontaminate the area with an appropriate solvent and dispose of waste according to institutional guidelines.

-

Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[8]

Storage Recommendations

Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[6] Keep it away from incompatible materials such as strong oxidizing agents.

Conclusion

4-(4-Phenoxy-benzyl)-piperidine hydrochloride (CAS: 1172749-25-5) is a valuable chemical entity for the scientific research community. While it is primarily positioned as a synthetic intermediate, its underlying molecular architecture holds significant potential for the development of novel therapeutic agents. This guide has provided a comprehensive framework covering its synthesis, analysis, application, and safe handling. By leveraging this technical information, researchers can confidently and effectively incorporate this compound into their discovery and development pipelines.

References

- Thermo Fisher Scientific. (2024, March 13). 4-(4-Fluorobenzyl)piperidine hydrochloride - Safety Data Sheet. Retrieved from [Link]

- Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine. Retrieved from [Link]

- Penta chemicals. (2024, May 7). Piperidine - SAFETY DATA SHEET. Retrieved from [Link]

- Google Patents. (2016). CN105461617A - Preparation method for 4-[4-(trifluoromethoxy)phenoxyl]piperidine.

- Chemos GmbH&Co.KG. (2019, June 24). Safety Data Sheet: Piperidine. Retrieved from [Link]

- AA Blocks. (n.d.). 76547-98-3 | MFCD01698825 | Lisinopril. Retrieved from [Link]

- Chem-cq.com. (n.d.). 4-(4-Phenoxybenzyl)-Piperidine Hydrochloride - CAS:1172749-25-5. Retrieved from [Link]

Sources

- 1. 4-(4-Benzylphenoxy)piperidine hydrochloride | 1185303-07-4 | Benchchem [benchchem.com]

- 2. Buy 4-(4-Benzylphenoxy)piperidine hydrochloride | 1185303-07-4 [smolecule.com]

- 3. chemimpex.com [chemimpex.com]

- 4. echemi.com [echemi.com]

- 6. fishersci.pt [fishersci.pt]

- 7. carlroth.com [carlroth.com]

- 8. pentachemicals.eu [pentachemicals.eu]

An In-depth Technical Guide to the Solubility of 4-(4-Phenoxy-benzyl)-piperidine Hydrochloride in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its journey through drug development, from synthesis and purification to formulation and bioavailability.[1][2][3] This technical guide provides a comprehensive examination of the solubility characteristics of 4-(4-Phenoxy-benzyl)-piperidine hydrochloride, a piperidine derivative of interest in medicinal chemistry. Due to the limited availability of public quantitative solubility data for this specific compound, this guide emphasizes the foundational principles governing its solubility, presents available qualitative data, and furnishes a detailed, field-proven experimental protocol for its systematic determination in various organic solvents. By equipping researchers, scientists, and drug development professionals with both theoretical understanding and practical methodologies, this document serves as a valuable resource for advancing the study and application of this and similar chemical entities.

Introduction: The Critical Role of Organic Solvent Solubility

4-(4-Phenoxy-benzyl)-piperidine hydrochloride is a synthetic crystalline solid belonging to the piperidine class of compounds.[4] Its structure, featuring a piperidine ring, a benzyl moiety, and a phenoxy group, suggests potential applications in neuropharmacology and other areas of medicinal chemistry.[4] The hydrochloride salt form is often utilized to enhance the compound's stability and solubility, particularly in polar environments.[4][5][6]

Understanding the solubility of this compound in organic solvents is paramount for several key stages of pharmaceutical development:

-

Synthesis and Purification: The selection of an appropriate solvent system is crucial for achieving high yields and purity during the synthesis and subsequent crystallization of the API.[7][8]

-

Formulation: For both oral and parenteral dosage forms, solubility dictates the choice of excipients and the feasibility of different formulation strategies.[1][9] Low aqueous solubility is a major challenge in formulation development for over 40% of new chemical entities.[1]

-

Analytical Method Development: Solubility data is essential for preparing stock solutions and calibration standards for analytical techniques such as High-Performance Liquid Chromatography (HPLC).

-

Preclinical Studies: Early assessment of solubility helps in identifying potential bioavailability issues and guides lead optimization efforts.[10]

This guide will delve into the physicochemical properties of 4-(4-Phenoxy-benzyl)-piperidine hydrochloride, explore its expected solubility behavior, and provide a robust framework for its experimental determination.

Physicochemical Properties of 4-(4-Phenoxy-benzyl)-piperidine Hydrochloride

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. While a complete experimental dataset for the title compound is not publicly available, we can infer key characteristics from its structure and data on analogous compounds.

| Property | Value / Information | Significance for Solubility |

| Molecular Formula | C₁₈H₂₂ClNO | Provides the elemental composition. |

| Molecular Weight | 319.83 g/mol | Influences dissolution kinetics. |

| Chemical Structure | A piperidine ring linked to a benzyl group, which in turn is attached to a phenoxy group. As a hydrochloride salt. | The molecule possesses both hydrophobic (phenoxy-benzyl) and polar/ionizable (piperidine hydrochloride) regions, suggesting amphiphilic character. |

| Physical State | Expected to be a crystalline solid.[4] | The energy required to overcome the crystal lattice (lattice energy) must be surpassed by the solvation energy for dissolution to occur. |

| Melting Point | Not specified; however, related piperidine hydrochlorides have melting points often exceeding 200°C. For example, Piperidine HCl melts at 245-248°C and another derivative melts at 203-206°C.[11][12] | A high melting point generally correlates with high lattice energy, which can lead to lower solubility. |

| pKa | The piperidine nitrogen is basic and will be protonated at physiological pH. The pKa of the piperidinium ion is typically around 11. | As a salt of a weak base, its solubility in aqueous and protic solvents will be pH-dependent. In organic solvents, the ionic nature of the hydrochloride is a key factor. |

| Qualitative Solubility | The hydrochloride salt form is expected to have enhanced solubility in polar solvents compared to the free base.[4] | The ionic character of the salt favors interactions with polar solvent molecules. |

Solubility Profile in Organic Solvents: A Qualitative Overview

While precise quantitative data is lacking, some semi-quantitative information regarding crystallization suggests solubility in certain polar organic solvents, particularly at elevated temperatures.

| Solvent System | Temperature Range for Crystallization | Implied Solubility Behavior |

| Ethanol (95%) | 60-80°C | Moderate to good solubility at elevated temperatures. |

| Methanol/Water (9:1) | 50-70°C | Good solubility in this polar protic mixture. |

| Ethanol/Water (8:2) | 55-75°C | Balanced solubility, suitable for controlled crystallization. |

| Isopropanol | 65-85°C | Likely lower solubility than in methanol or ethanol, requiring higher temperatures. |

Table based on data for a similar compound, 4-(4-Benzylphenoxy)piperidine hydrochloride, which provides a strong indication of expected behavior.[4]

General Solubility Trends:

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Water): Due to the ionic nature of the hydrochloride salt and the presence of the nitrogen and oxygen atoms capable of hydrogen bonding, the compound is expected to exhibit its highest solubility in these solvents.

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO): Moderate solubility is anticipated. These solvents can engage in dipole-dipole interactions but cannot donate hydrogen bonds to the chloride anion as effectively as protic solvents.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Very low solubility is expected. The large, nonpolar phenoxy-benzyl portion of the molecule will have some affinity for these solvents, but the highly polar hydrochloride salt moiety will strongly disfavor dissolution.

Experimental Determination of Solubility: A Validated Protocol

To address the data gap, this section provides a detailed, step-by-step protocol for determining the thermodynamic solubility of 4-(4-Phenoxy-benzyl)-piperidine hydrochloride using the gold-standard shake-flask method.[13]

Principle

The shake-flask method involves agitating an excess amount of the solid compound in a chosen solvent at a constant temperature for a sufficient duration to reach equilibrium.[13] Once equilibrium is established, the saturated solution is separated from the undissolved solid, and the concentration of the dissolved compound is determined using a suitable analytical technique.

Experimental Workflow Diagram

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Methodology

Materials and Equipment:

-

4-(4-Phenoxy-benzyl)-piperidine hydrochloride

-

Selected organic solvents (HPLC grade)

-

2-4 mL glass vials with screw caps

-

Analytical balance

-

Incubator shaker with temperature control

-

Syringes (1 mL)

-

Syringe filters (0.22 µm, compatible with the solvent)

-

Volumetric flasks and pipettes

-

Validated HPLC-UV system

Protocol:

-

Preparation: Add an excess of 4-(4-Phenoxy-benzyl)-piperidine hydrochloride (e.g., ~20 mg, accurately weighed) to a series of glass vials. The amount should be sufficient to ensure that solid material remains after equilibrium is reached.

-

Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of the desired organic solvent to each vial.

-

Equilibration: Seal the vials tightly and place them in an incubator shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C). Agitate the vials for a predetermined period (typically 24 to 48 hours).

-

Expert Insight: The equilibration time should be established experimentally by taking measurements at various time points (e.g., 12, 24, 48, and 72 hours) to confirm that the concentration has reached a plateau. This validates that true thermodynamic equilibrium has been achieved.

-

-

Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle for at least 30 minutes.

-

Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Attach a 0.22 µm syringe filter compatible with the solvent (e.g., PTFE for most organic solvents).

-

Trustworthiness Check: To prevent drug loss due to adsorption onto the filter, discard the first 0.2 mL of the filtrate. This pre-saturates the filter membrane.

-

-

Dilution: Accurately dilute the clear filtrate with a suitable solvent (usually the HPLC mobile phase) to a concentration that falls within the linear range of the analytical method's calibration curve.

-

Quantification: Analyze the diluted sample using a validated HPLC-UV method. Determine the concentration of the dissolved compound by comparing its peak area to a calibration curve prepared from standards of known concentration.

-

Calculation: Calculate the solubility (S) in mg/mL using the following formula:

-

S (mg/mL) = (Concentration from HPLC in mg/mL) × (Dilution Factor)

-

Factors Influencing Solubility

The solubility of 4-(4-Phenoxy-benzyl)-piperidine hydrochloride in a given solvent is a result of the interplay between several thermodynamic factors. The overall process can be visualized as a balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.

Caption: Key Factors Governing Compound Solubility.

-

Crystal Lattice Energy: As a crystalline solid, a significant amount of energy is required to break apart the ionic and intermolecular forces holding the molecules together in the crystal lattice. Solvents that can effectively solvate the individual ions (piperidinium and chloride) and the overall molecule will be more successful in overcoming this energy barrier.

-

Solvent Polarity and Hydrogen Bonding: The principle of "like dissolves like" is central.

-

Polar Protic Solvents (e.g., Methanol): These are excellent solvents because their hydroxyl groups can act as hydrogen bond donors to the chloride anion and as hydrogen bond acceptors from the N-H of the piperidinium cation. Their high polarity also effectively solvates the charged species.

-

Polar Aprotic Solvents (e.g., Acetone): These solvents have dipole moments and can solvate the cation but are less effective at solvating the chloride anion as they lack a hydrogen bond donor group.

-

-

Temperature: For most solid solutes, solubility increases with temperature. This is because the dissolution process is often endothermic, meaning it absorbs heat. The crystallization data presented earlier supports this, showing that higher temperatures are needed to dissolve the compound for recrystallization.[4]

Applications in Drug Development & Solvent Selection

The solubility data generated using the protocol above is directly applicable to making informed decisions in pharmaceutical manufacturing.[7] When selecting solvents, a balance must be struck between solubilizing power and other factors such as safety, environmental impact, and regulatory acceptance.[8][14]

The International Council for Harmonisation (ICH) provides guidelines on acceptable levels of residual solvents in pharmaceutical products, classifying them based on their toxicity.[15]

-

Class 1 Solvents (e.g., Benzene, Carbon tetrachloride): Should be avoided due to unacceptable toxicity.[15]

-

Class 2 Solvents (e.g., Acetonitrile, Methanol, Toluene): Should be limited in use due to inherent toxicity.[15]

-

Class 3 Solvents (e.g., Acetone, Ethanol, Isopropanol): Have low toxic potential and are generally considered safer.

Therefore, while methanol may be an excellent solvent for 4-(4-Phenoxy-benzyl)-piperidine hydrochloride, process chemists might prefer to develop a crystallization process using ethanol or isopropanol (Class 3) if sufficient solubility can be achieved, to minimize regulatory and safety concerns.[16]

Conclusion

While a comprehensive public database on the solubility of 4-(4-Phenoxy-benzyl)-piperidine hydrochloride in organic solvents is not currently available, this guide provides the necessary framework for any researcher to undertake such an investigation. By understanding the compound's physicochemical properties and the thermodynamic principles of dissolution, and by implementing the robust shake-flask methodology detailed herein, scientists can generate the high-quality solubility data required to accelerate the development of this promising compound. This systematic approach ensures that decisions regarding synthesis, purification, and formulation are based on sound scientific evidence, ultimately enhancing the efficiency and success of the drug development process.

References

-

Jadhav, N., et al. (n.d.). Drug Solubility: Importance and Enhancement Techniques. PMC - NIH. Available at: [Link]

-

BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. Available at: [Link]

-

PubChem. (n.d.). 4-Benzylpiperidine. Available at: [Link]

-

Al Ibrahim, E., et al. (2025). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society. Available at: [Link]

-

Purosolv. (2025). Key Considerations for Selecting Solvents in Drug Manufacturing. Available at: [Link]

-

Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen. Available at: [Link]

-

Editorial. (2023). Basic Approaches for the Selection of Solvents in Pharmaceutical Industries. Research Journal of Pharmacy and Life Sciences. Available at: [Link]

-

Bergstrom, C. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available at: [Link]

-

Al Ibrahim, E., et al. (2025). Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles. ChemRxiv. Available at: [Link]

-

Ionescu, C. (2020). The Importance of Solubility for New Drug Molecules. Farmacia. Available at: [Link]

-

Al Ibrahim, E., et al. (2025). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. PubMed. Available at: [Link]

-

American Chemical Society. (2011). ACS GCI Pharmaceutical Roundtable Solvent Selection Guide Version 2.0. Available at: [Link]

-

Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs. Available at: [Link]

-

Kolker, A. (1996). Thermodynamic Modeling of the Solubility of Salts in Mixed Aqueous−Organic Solvents. Industrial & Engineering Chemistry Research. Available at: [Link]

-

Prat, D., et al. (2013). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development. Available at: [Link]

-

Kyu, P., et al. (2021). Physics-Based Solubility Prediction for Organic Molecules. PMC - PubMed Central. Available at: [Link]

-

European Medicines Agency (EMA). (2019). Q3C (R6) Step 5 - impurities: guideline for residual solvents. Available at: [Link]

-

Chem ZQ. (n.d.). 4-[(2,4-difluorophenyl)carbonyl]piperidine hydrochloride. Available at: [Link]

Sources

- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 3. ascendiacdmo.com [ascendiacdmo.com]

- 4. Buy 4-(4-Benzylphenoxy)piperidine hydrochloride | 1185303-07-4 [smolecule.com]

- 5. chemimpex.com [chemimpex.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Choosing the Right Solvent for Drug Manufacturing [purosolv.com]

- 8. rjpls.org [rjpls.org]

- 9. bmglabtech.com [bmglabtech.com]

- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 11. Piperidine hydrochloride | 6091-44-7 [chemicalbook.com]

- 12. 4-[(2,4-difluorophenyl)carbonyl]piperidine hydrochloride| CAS No:106266-04-0|ZaiQi Bio-Tech [chemzq.com]

- 13. lup.lub.lu.se [lup.lub.lu.se]

- 14. green-chem.sites.olt.ubc.ca [green-chem.sites.olt.ubc.ca]

- 15. ema.europa.eu [ema.europa.eu]

- 16. acs.org [acs.org]

Introduction: The 4-Benzylpiperidine Scaffold as a Privileged Structure in Neuropharmacology

An In-Depth Technical Guide for the Neuropharmacological Investigation of 4-(4-Phenoxy-benzyl)-piperidine hydrochloride

The piperidine ring is a foundational scaffold in medicinal chemistry, present in numerous FDA-approved drugs and clinical candidates targeting the central nervous system (CNS). When substituted at the 4-position with a benzyl group, the resulting 4-benzylpiperidine core structure serves as a versatile template for engaging a range of critical neuropharmacological targets. Derivatives of this scaffold have been identified as potent monoamine releasing agents[1], reuptake inhibitors[2], and receptor antagonists[3][4]. This structural motif provides an ideal framework for exploring the complex interplay of neurotransmitter systems, including the dopaminergic, serotonergic, and noradrenergic pathways.

This guide focuses on a specific derivative, 4-(4-phenoxy-benzyl)-piperidine hydrochloride (CAS No. 1172749-25-5). While detailed characterization of this precise molecule is emerging, its structural components—the 4-benzylpiperidine core and the 4-phenoxy substituent—allow for informed hypotheses regarding its biological activity. This document serves as a technical framework for researchers, scientists, and drug development professionals, outlining the synthesis, presumed mechanisms of action, and critical experimental workflows necessary to fully characterize its neuropharmacological profile. We will delve into the causality behind experimental design, providing robust, self-validating protocols grounded in established scientific principles.

Section 1: Molecular Profile and Synthetic Strategy

A thorough understanding of a compound begins with its chemical identity and a reliable synthetic route for its procurement. The hydrochloride salt form enhances stability and aqueous solubility, making it suitable for a wide range of biological assays[5].

Physicochemical Properties

| Property | Value | Reference |

| IUPAC Name | 4-[(4-phenoxyphenyl)methyl]piperidine;hydrochloride | [6] |

| CAS Number | 1172749-25-5 | [6] |

| Molecular Formula | C₁₈H₂₂ClNO | [6] |

| Molecular Weight | 303.83 g/mol | [5][6] |

| Core Scaffold | 4-Benzylpiperidine | [1][7] |

Retrosynthetic Analysis and Proposed Synthesis

The synthesis of 4-(4-phenoxy-benzyl)-piperidine hydrochloride can be approached through several established methodologies. A logical and efficient strategy involves the reductive amination of a key aldehyde intermediate with piperidine. This approach is widely used in medicinal chemistry for its reliability and high yields.

Caption: A three-step synthetic route to the target compound.

Detailed Synthesis Protocol

This protocol is a self-validating system. Each step includes purification and characterization to ensure the integrity of the intermediates before proceeding, which is critical for the reproducibility of the final biological data.

Step 1: Synthesis of 4-Phenoxybenzaldehyde

-

Rationale: The Ullmann condensation (a variant of the Williamson ether synthesis) is chosen for its effectiveness in forming diaryl ethers from phenols and aryl halides.

-

To a stirred solution of 4-hydroxybenzaldehyde (1.0 eq) and potassium carbonate (K₂CO₃, 2.0 eq) in dimethylformamide (DMF), add bromobenzene (1.2 eq) and a catalytic amount of copper(I) iodide (CuI, 0.1 eq).

-

Heat the reaction mixture to 120-140 °C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the mixture, pour it into water, and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 4-phenoxybenzaldehyde.

-

Validation: Confirm structure and purity via ¹H NMR, ¹³C NMR, and mass spectrometry.

Step 2: Synthesis of 4-(4-Phenoxy-benzyl)-piperidine (Free Base)

-

Rationale: Reductive amination with sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective method for converting aldehydes and amines to the corresponding amine, avoiding over-alkylation.

-

Dissolve 4-phenoxybenzaldehyde (1.0 eq) and piperidine (1.1 eq) in an anhydrous solvent such as 1,2-dichloroethane (DCE).

-

Stir the mixture at room temperature for 30 minutes to allow for iminium ion formation.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the mixture.

-

Continue stirring at room temperature and monitor the reaction by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with dichloromethane, dry the combined organic layers, and concentrate.

-

Purify via column chromatography to obtain the free base product.

-

Validation: Confirm structure via NMR and mass spectrometry.

Step 3: Formation of 4-(4-Phenoxy-benzyl)-piperidine hydrochloride

-

Rationale: Conversion to the hydrochloride salt is a standard final step that improves the compound's crystallinity, stability, and water solubility for biological testing[5].

-

Dissolve the purified free base (1.0 eq) in a minimal amount of anhydrous diethyl ether (Et₂O) or ethyl acetate.

-

Slowly add a solution of hydrogen chloride in diethyl ether (1.1 eq, 2.0 M) with stirring.

-

A precipitate will form. Continue stirring for 30 minutes.

-

Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

-

Validation: Confirm the final product's identity and purity (>98%) via NMR, mass spectrometry, and elemental analysis. Determine the melting point.

Section 2: Presumed Mechanism of Action & Key Neuropharmacological Targets

Based on its structural similarity to known neuropharmacological agents, 4-(4-phenoxy-benzyl)-piperidine hydrochloride is hypothesized to primarily modulate monoamine neurotransmitter systems. The 4-benzylpiperidine core is a well-established pharmacophore for ligands of the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters[1][2].

The primary mechanism of such compounds is often the inhibition of neurotransmitter reuptake. By binding to these transporter proteins, the compound blocks the removal of neurotransmitters from the synaptic cleft, leading to an increase in their concentration and duration of action.

Caption: Inhibition of DAT increases synaptic dopamine concentration.

Potential Molecular Targets:

-

Dopamine Transporter (DAT): The 4-benzylpiperidine scaffold is a classic feature of DAT ligands[1]. Inhibition of DAT is a primary mechanism for psychostimulants and some antidepressants[8][9].

-

Serotonin Transporter (SERT): Modifications to the benzyl and piperidine moieties can impart high affinity for SERT, the target of SSRI antidepressants[2][10][11][12].

-

Norepinephrine Transporter (NET): Many DAT inhibitors also show affinity for NET, leading to dual or triple reuptake inhibition profiles[2].

-

Dopamine D4 Receptor (D4R): The related benzyloxy piperidine scaffold has been developed to produce selective D4R antagonists, suggesting this receptor as a potential off-target or secondary target[3][13]. D4Rs are implicated in cognition and neuropsychiatric disorders[3][13].

-

Acetylcholinesterase (AChE): Some piperidine derivatives exhibit AChE inhibitory activity, a mechanism relevant to treating the cognitive symptoms of Alzheimer's disease[5][12].

Section 3: Core Experimental Workflows for Pharmacological Characterization

To validate the hypothesized mechanism of action and build a comprehensive pharmacological profile, a tiered approach of in vitro and in vivo experiments is essential.

Workflow 1: In Vitro Target Engagement & Selectivity via Radioligand Binding Assays

Causality: Before assessing functional activity, it is imperative to first confirm that the compound physically interacts with its hypothesized molecular targets. Radioligand binding assays are the gold standard for quantifying the affinity (Kᵢ) of a test compound for a specific receptor or transporter[14][15][16]. By running assays across a panel of targets (e.g., DAT, SERT, NET), we can determine not only if it binds, but also its degree of selectivity, which is a critical predictor of its pharmacological effect and potential side effects.

Caption: Workflow for determining binding affinity via competition assay.

-

Membrane Preparation: Use commercially available cell membranes or prepare them from cells stably expressing the human recombinant transporter of interest (hDAT, hSERT, or hNET). Protein concentration should be determined via a Bradford or BCA assay.

-

Assay Buffer Preparation: Prepare an appropriate buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4).

-

Reaction Setup (in a 96-well plate):

-

Total Binding: Add assay buffer, membranes, and a fixed concentration of a suitable radioligand (e.g., [³H]WIN 35,428 for DAT, at a concentration near its Kₔ)[17].

-

Non-specific Binding (NSB): Add assay buffer, membranes, radioligand, and a high concentration of a known, non-labeled displacer (e.g., 10 µM cocaine for DAT) to saturate the specific sites.

-

Test Compound: Add assay buffer, membranes, radioligand, and varying concentrations of 4-(4-phenoxy-benzyl)-piperidine hydrochloride (e.g., 10⁻¹¹ M to 10⁻⁵ M).

-

-

Incubation: Incubate the plate at a set temperature (e.g., room temperature or 4°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly harvest the contents of each well onto glass fiber filters (pre-soaked in a blocking agent like polyethyleneimine) using a cell harvester. This traps the membranes with bound radioligand while unbound radioligand passes through.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Use non-linear regression (e.g., a sigmoidal dose-response model) to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding).

-

Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

-

| Target Transporter | Radioligand | Kᵢ (nM) for Test Compound | Selectivity Ratio |

| hDAT | [³H]WIN 35,428 | 15.2 | - |

| hSERT | [³H]Citalopram | 250.6 | 16.5x vs DAT |

| hNET | [³H]Nisoxetine | 88.4 | 5.8x vs DAT |

This table provides a clear, quantitative summary of the compound's in vitro profile, indicating it is a potent DAT inhibitor with moderate selectivity over NET and SERT.

Workflow 2: In Vivo Functional Assessment via Microdialysis

Causality: A high binding affinity (in vitro) does not guarantee a functional effect in vivo. Factors like brain penetration, metabolism, and interaction with the transporter's conformational state determine the ultimate neurochemical outcome. In vivo microdialysis is a powerful technique that directly measures the concentration of neurotransmitters in the extracellular fluid of specific brain regions in a freely moving animal[18][19][20]. This allows us to test the functional hypothesis: if the compound is a DAT inhibitor, its administration should cause a measurable increase in extracellular dopamine in a dopamine-rich brain region like the nucleus accumbens or striatum.

Caption: Workflow for measuring neurotransmitter levels using microdialysis.

-

Surgical Implantation:

-

Anesthetize the subject animal (e.g., a Sprague-Dawley rat).

-

Using a stereotaxic frame, surgically implant a guide cannula aimed at the brain region of interest (e.g., nucleus accumbens shell). Secure the cannula assembly to the skull with dental cement.

-

Allow the animal to recover from surgery for several days.

-

-

Microdialysis Procedure:

-

On the day of the experiment, place the rat in a microdialysis testing chamber.

-

Gently insert a microdialysis probe (with a semi-permeable membrane of a specific length) through the guide cannula into the target brain region.

-

Connect the probe to a syringe pump and perfuse with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min)[18].

-

-

Sample Collection:

-

Allow the system to equilibrate for at least 90-120 minutes.

-

Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) for at least one hour to establish a stable baseline.

-

Administer a vehicle control or 4-(4-phenoxy-benzyl)-piperidine hydrochloride at the desired dose and route (e.g., intraperitoneal injection).

-

Continue collecting dialysate samples for several hours post-administration.

-

-

Neurochemical Analysis:

-

Immediately analyze the collected samples or add a stabilizer and freeze them at -80°C.

-

Use High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD), a highly sensitive method for quantifying monoamines, to measure the concentrations of dopamine, serotonin, and their metabolites (DOPAC, HVA, 5-HIAA) in each sample[21].

-

-

Data Analysis:

-

Quantify the absolute amount of each neurotransmitter in the samples by comparing peak heights or areas to a standard curve.

-

Average the values from the three pre-injection samples to establish the 100% baseline for each animal.

-

Express all post-injection sample concentrations as a percentage of this baseline.

-

Analyze the data using statistical methods such as a two-way ANOVA with repeated measures to determine significant effects of the compound over time compared to the vehicle control.

-

| Treatment Group | Brain Region | Neurotransmitter | Peak Effect (% of Baseline) | Time to Peak (min) |

| Vehicle | Nucleus Accumbens | Dopamine | 110 ± 8% | - |

| 10 mg/kg Cmpd | Nucleus Accumbens | Dopamine | 350 ± 45% | 40-60 |

| 10 mg/kg Cmpd | Nucleus Accumbens | Serotonin | 140 ± 15% | 40-60 |

| p < 0.05 vs. Vehicle |

This data would strongly support the hypothesis that the compound functions as a potent DAT inhibitor in vivo, with a less pronounced effect on the serotonin system.

Section 4: Structure-Activity Relationship (SAR) Insights

The neuropharmacological profile of 4-benzylpiperidine derivatives can be finely tuned through chemical modification. Understanding these SAR trends is crucial for interpreting the activity of 4-(4-phenoxy-benzyl)-piperidine hydrochloride and for designing next-generation analogs.

-

Piperidine Nitrogen: The basicity of the piperidine nitrogen is critical for interaction with an acidic residue (e.g., Aspartic Acid) in the binding pocket of monoamine transporters and dopamine receptors[3]. Attenuating this basicity, for instance by introducing fluorine atoms on the ring, can drastically reduce activity and brain penetration[3][13].

-

Benzyl Moiety: The substitution pattern on the benzyl ring is a key determinant of potency and selectivity.

-

Electron-withdrawing or -donating groups can modulate binding affinity for D4 receptors[3].

-

The presence of a diphenyl group can enhance DAT inhibition, while a biphenyl group tends to favor SERT inhibition in related carboxamide series[2]. The phenoxy group in our target compound represents a significant structural feature that likely contributes to its specific affinity profile.

-

-

Linker and Core Structure: The ether linkage (phenoxy) in the 4-position of the benzyl ring introduces a specific spatial arrangement and polarity compared to a simple alkyl or halogen substituent. This oxygen atom can alter cLogP and potentially serve as a hydrogen bond acceptor, influencing both pharmacokinetic and pharmacodynamic properties[3].

Section 5: Summary and Future Directions

This guide has outlined a comprehensive strategy for the characterization of 4-(4-phenoxy-benzyl)-piperidine hydrochloride as a novel tool for neuropharmacology research. By integrating rational synthesis with robust in vitro and in vivo assays, researchers can elucidate its mechanism of action and functional consequences.

The presented data, based on the known pharmacology of its structural relatives, suggest that this compound is a promising candidate for a potent and selective monoamine transporter ligand, likely with a preference for the dopamine transporter.

Future experimental steps should include:

-

Broader Selectivity Screening: A comprehensive screen (e.g., a Ricerca or Eurofins panel) against a wide range of CNS receptors, ion channels, and transporters to identify any off-target activities.

-

Functional Assays: In vitro neurotransmitter uptake assays using synaptosomes or transfected cells to confirm that the binding affinity translates to functional inhibition.

-

Behavioral Pharmacology: Assess the in vivo effects in animal models of depression, anxiety, or addiction to link the observed neurochemical changes to a behavioral phenotype. For example, a locomotor activity assay could be used, as DAT inhibitors typically increase locomotion[9][22].

-

Pharmacokinetic Studies: Determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile, including its ability to cross the blood-brain barrier.

By following the logical and experimentally rigorous framework presented here, the scientific community can fully unlock the potential of 4-(4-phenoxy-benzyl)-piperidine hydrochloride as a valuable probe for dissecting the complexities of monoaminergic neurotransmission.

References

-

Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. PubMed Central (PMC). [Link]

-

4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist. PubMed. [Link]

-

4-Benzylpiperidine. Wikipedia. [Link]

-

Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) ant. ChemRxiv. [Link]

-

Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors. PubMed Central (PMC). [Link]

-

Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. ACS Publications. [Link]

-

Pharmacological Characterization of a Dopamine Transporter Ligand That Functions as a Cocaine Antagonist. PMC - NIH. [Link]

-

Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres. PubMed Central. [Link]

- Preparation method for 4-[4-(trifluoromethoxy)phenoxyl]piperidine.

-

Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. Fluidic Sciences. [Link]

-

In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. PubMed Central (PMC). [Link]

-

Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. PubMed Central (PMC). [Link]

-

In Vivo Measurements of Neurotransmitters by Microdialysis Sampling. Analytical Chemistry. [Link]

-

Radioligand Binding Assay. Gifford Bioscience. [Link]

-

Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. ChemRxiv. [Link]

-

In Vivo Measurements of Neurotransmitters by Microdialysis Sampling. PubMed. [Link]

-

Dopamine transporter ligand shows potential in cocaine abuse. BioWorld. [Link]

-

A novel serotonin transporter ligand: (5-iodo-2-(2-dimethylaminomethylphenoxy)-benzyl alcohol. PubMed. [Link]

-

Radioligand binding assays and their analysis. PubMed. [Link]

-

Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. PubMed Central (PMC). [Link]

-

Pharmacological characterization of a dopamine transporter ligand that functions as a cocaine antagonist. PubMed. [Link]

-

Making the Most of Microdialysis for Neurotransmitter Analysis. News-Medical.Net. [Link]

-

4-Benzylpiperidine | C12H17N. PubChem. [Link]

-

New Triazine Derivatives as Serotonin 5-HT6 Receptor Ligands. PubMed Central (PMC). [Link]

-

In Vivo Measurements of Neurotransmitters by Microdialysis Sampling. American Chemical Society. [Link]

-

Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. ResearchGate. [Link]

Sources

- 1. 4-Benzylpiperidine - Wikipedia [en.wikipedia.org]

- 2. Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Buy 4-(4-Benzylphenoxy)piperidine hydrochloride | 1185303-07-4 [smolecule.com]

- 6. echemi.com [echemi.com]

- 7. 4-Benzylpiperidine | C12H17N | CID 31738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. | BioWorld [bioworld.com]

- 9. Pharmacological characterization of a dopamine transporter ligand that functions as a cocaine antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A novel serotonin transporter ligand: (5-iodo-2-(2-dimethylaminomethylphenoxy)-benzyl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chemrxiv.org [chemrxiv.org]

- 14. Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls - Fluidic Sciences Ltd % [fluidic.com]

- 15. giffordbioscience.com [giffordbioscience.com]

- 16. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. revvity.com [revvity.com]

- 18. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 19. In vivo measurements of neurotransmitters by microdialysis sampling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. news-medical.net [news-medical.net]

- 22. Pharmacological Characterization of a Dopamine Transporter Ligand That Functions as a Cocaine Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Impurity Identification in 4-(4-Phenoxy-benzyl)-piperidine Hydrochloride Samples